1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a heterocyclic compound featuring a benzothiazole core fused to an azetidine (four-membered saturated ring) and a cyclopropane ester moiety.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(9-5-6-9)18-10-7-16(8-10)14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSBASYNRDULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a benzothiazole derivative with an azetidine precursor, followed by esterification with cyclopropanecarboxylic acid. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The reaction temperature is usually maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace existing substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in dimethylformamide (DMF) at elevated temperatures
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions that integrate benzothiazole and azetidine frameworks. The structural integrity of this compound is crucial for its biological activity, with the azetidine ring contributing to the overall pharmacophore.
Key Synthesis Pathways
- Condensation Reactions : Involves the reaction between benzothiazole derivatives and azetidinone precursors.
- Cyclopropanation : Utilizes cyclopropanecarboxylic acid derivatives to introduce the cyclopropane moiety into the azetidine structure.
Biological Activities
The compound exhibits a variety of biological activities that are critical for its application in medicinal chemistry:
Antimicrobial Activity
Research has indicated that derivatives containing benzothiazole structures demonstrate significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various strains of bacteria, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Properties
Studies have revealed that benzothiazole-containing compounds can induce apoptosis in cancer cells. The azetidine ring structure enhances the interaction with cellular targets, making these compounds promising candidates for anticancer drug development. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory mediator release. Benzothiazole derivatives have been shown to inhibit pathways involved in inflammation, suggesting their utility in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of This compound :
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs include benzothiazole derivatives with varying heterocyclic systems and substituents (Table 1):
Key Observations :
- Substituents : The cyclopropane ester may act as a bioisostere for bulkier groups (e.g., aryl thiones in ), balancing lipophilicity and metabolic stability.
Physicochemical Properties
Biological Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural framework consisting of a benzo[d]thiazole moiety linked to an azetidine ring and a cyclopropanecarboxylate group. The synthesis typically involves multi-step organic reactions, including cyclization and esterification processes, which are crucial for obtaining the desired purity and yield.
Antidiabetic Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antidiabetic effects. For instance, compounds with analogous structures have shown the ability to reduce insulin resistance and enhance pancreatic β-cell function, making them potential candidates for treating type 2 diabetes .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research on related azetidine derivatives has demonstrated significant antiproliferative effects in various cancer cell lines. For example, azetidine derivatives have been evaluated for their ability to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Azetidine A | MCF-7 | 10 | Tubulin inhibition |
| Azetidine B | A549 | 5 | Apoptosis induction |
Mechanistic Studies
Mechanistic studies reveal that compounds based on the azetidine scaffold can interact with cellular targets such as tubulin and various signaling pathways involved in cancer progression. These interactions often lead to disruption of microtubule dynamics, which is critical for cell division and proliferation.
Case Studies
- Diabetes Treatment : A study demonstrated that a closely related compound improved glycemic control in diabetic models by enhancing insulin sensitivity and promoting β-cell regeneration .
- Cancer Therapy : In preclinical trials, azetidine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting their potential as effective chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
